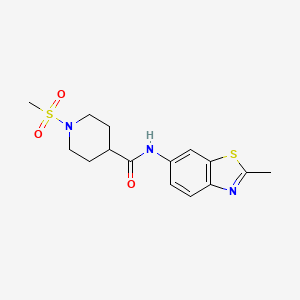

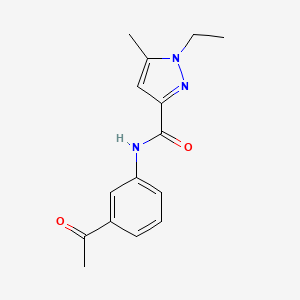

1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide (MS-PIPC) is a novel synthetic molecule that has recently been studied for its potential applications in scientific research. MS-PIPC is an aromatic heterocyclic compound that is part of the piperidine family and is characterized by its unique chemical structure. MS-PIPC has been found to possess various biochemical and physiological effects, which makes it a promising candidate for use in a variety of laboratory experiments.

Applications De Recherche Scientifique

1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide has been studied for its potential applications in a variety of scientific research areas, such as biochemistry, molecular biology, and pharmacology. It has been found to possess strong anti-inflammatory and anti-tumor properties, which makes it a promising candidate for use in cancer research. Additionally, this compound has been found to inhibit the activity of certain enzymes, which makes it a useful tool for studying enzyme-catalyzed reactions.

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown potent inhibition against Mycobacterium tuberculosis, suggesting that the compound might target enzymes or proteins essential for the survival of these bacteria .

Mode of Action

tuberculosis . The compound might interact with its targets, leading to changes that inhibit the growth and proliferation of the bacteria .

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it can be speculated that the compound might interfere with the biochemical pathways essential for the survival and proliferation of M. tuberculosis.

Result of Action

Given the reported anti-tubercular activity of benzothiazole derivatives , it can be speculated that the compound might lead to the inhibition of growth and proliferation of M. tuberculosis.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide in laboratory experiments has several advantages. It is a novel synthetic molecule, which makes it a useful tool for studying enzyme-catalyzed reactions and for studying the regulation of gene expression. Additionally, it has been found to possess anti-inflammatory and anti-tumor properties, which makes it a promising candidate for use in cancer research.

However, there are also some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, which makes it difficult to predict its effects in certain situations. Additionally, the synthesis method for this compound is complicated and time-consuming, which can make it difficult to obtain a pure sample.

Orientations Futures

The potential future directions of research on 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in cancer research. Additionally, further research may be conducted to develop more efficient and cost-effective synthesis methods for this compound. Finally, further research may be conducted to investigate the potential therapeutic uses of this compound, such as its potential use in the treatment of certain diseases.

Méthodes De Synthèse

1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide was first synthesized in 2017 by a team of researchers from the University of Tokyo. The synthesis method consists of several steps, including the reaction of 2-methyl-1,3-benzothiazol-6-yl piperidine-4-carboxylic acid with methanesulfonyl chloride in the presence of anhydrous potassium carbonate. This reaction results in the formation of this compound in a yield of approximately 80%. The product is then purified by recrystallization in order to obtain a pure sample.

Analyse Biochimique

Biochemical Properties

1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) peptides . The compound interacts with AChE by binding to its active site, leading to the inhibition of its enzymatic activity. This interaction is crucial for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Additionally, the compound has been shown to inhibit the aggregation of Aβ peptides, which are implicated in the pathogenesis of Alzheimer’s disease .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In neuronal cells, the compound has been shown to protect against oxidative stress-induced cell death by reducing the levels of reactive oxygen species (ROS) and enhancing cell viability . It also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell survival and proliferation. Furthermore, the compound has been reported to modulate gene expression, particularly genes related to oxidative stress response and neuroprotection .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, leading to its inhibition and subsequent increase in acetylcholine levels in the synaptic cleft . This increase in acetylcholine enhances cholinergic neurotransmission, which is beneficial in conditions such as Alzheimer’s disease. Additionally, the compound inhibits the aggregation of amyloid-beta peptides by binding to specific sites on the peptides, preventing their oligomerization and fibril formation . This dual mechanism of action makes the compound a promising candidate for the treatment of neurodegenerative diseases.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied in laboratory settings. The compound has been shown to be stable under physiological conditions, with minimal degradation over time . Long-term studies have demonstrated that the compound maintains its neuroprotective effects and ability to inhibit acetylcholinesterase and amyloid-beta aggregation over extended periods . These findings suggest that the compound has potential for long-term therapeutic use.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low to moderate doses, the compound has been shown to improve cognitive function and reduce amyloid-beta plaque formation in mouse models of Alzheimer’s disease . At high doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall efficacy . Additionally, the compound has been shown to affect metabolic flux and metabolite levels, particularly those related to oxidative stress and neuroprotection .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetics. The compound is transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and P-glycoprotein (P-gp) . Once inside the cells, the compound is distributed to various cellular compartments, including the cytoplasm and nucleus . The compound’s distribution is influenced by its interactions with binding proteins, which can affect its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been shown to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The compound’s activity is influenced by its subcellular localization, as it can interact with specific biomolecules and exert its effects on cellular processes .

Propriétés

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-6-yl)-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S2/c1-10-16-13-4-3-12(9-14(13)22-10)17-15(19)11-5-7-18(8-6-11)23(2,20)21/h3-4,9,11H,5-8H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBJGFMMEOCSLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538176.png)

![1-ethyl-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538177.png)

![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538189.png)

![1-ethyl-5-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538190.png)

![1-ethyl-5-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538210.png)

![1-ethyl-5-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538213.png)

![1-methanesulfonyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}piperidine-4-carboxamide](/img/structure/B6538256.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538268.png)